(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
- (2-Bromophenyl)methanamine is used in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, through a reaction with butyllithium, leading to 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes and subsequent intramolecular cyclization (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
- The compound is also involved in the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, showing a variety of biological activities (Aghekyan, Panosyan, & Markaryan, 2013).
- It is used in the synthesis of branched tryptamines, demonstrating a method effective in the synthesis of enantiomerically pure tryptamine derivatives (Salikov, Trainov, Levina, Belousova, Medvedev, & Tomilov, 2017).
Pharmacological and Biological Research
- The compound's derivatives have been studied for their antidepressant activities in animal models, providing insights into potential therapeutic uses (Xiao Xin, 2007).
Material Science and Catalysis
- It's used in the preparation of cyclopalladated 2-(4-bromophenyl)pyridine complexes, showcasing applications in luminescent properties and catalysis (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of this compound are used in titrimetric determination of organic compounds with bromine chloride, indicating its utility in analytical methodologies (Verma, Srivastava, Ahmed, & Bose, 1978).
Properties
IUPAC Name |
(2-bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14-,16?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUVILSDQSXHG-AYLYHVLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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